molecular formula C23H37NO8S B13649371 tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

Cat. No.: B13649371
M. Wt: 487.6 g/mol
InChI Key: GISVVWHVNMGIEA-SFHVURJKSA-N
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Description

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability. The compound’s structure includes a tert-butoxycarbonyl group, an amino group, and a neopentyloxy sulfonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves multiple steps, each requiring specific reagents and conditionsThis method is efficient, versatile, and sustainable compared to traditional batch processes

Chemical Reactions Analysis

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The neopentyloxy sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding to enzymes and other proteins. The neopentyloxy sulfonyl group can participate in various chemical reactions, forming stable intermediates that are useful in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the neopentyloxy sulfonyl group, making it less versatile in certain reactions.

    tert-Butyl (S)-2-amino-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate: Lacks the tert-butoxycarbonyl group, affecting its stability and reactivity.

    tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of the neopentyloxy sulfonyl group, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H37NO8S

Molecular Weight

487.6 g/mol

IUPAC Name

tert-butyl (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H37NO8S/c1-21(2,3)15-29-33(27,28)32-17-12-10-16(11-13-17)14-18(19(25)30-22(4,5)6)24-20(26)31-23(7,8)9/h10-13,18H,14-15H2,1-9H3,(H,24,26)/t18-/m0/s1

InChI Key

GISVVWHVNMGIEA-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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